1-(3-Methanesulfonylphenyl)ethan-1-amine
CAS No.: 1191948-14-7
Cat. No.: VC8216177
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1191948-14-7 |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | 1-(3-methylsulfonylphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3 |
| Standard InChI Key | OZXBHQHDKSSLMS-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC=C1)S(=O)(=O)C)N |
| Canonical SMILES | CC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with a methanesulfonyl (-SO₂CH₃) group at the third position and an ethanamine (-CH₂CH₂NH₂) side chain at the first position. The chiral center at the ethanamine carbon gives rise to enantiomers, with the (S)-configuration being more commonly studied . Key structural features include:
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Molecular Formula: C₉H₁₃NO₂S
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SMILES Notation: CC@@HN ((S)-enantiomer)
The methanesulfonyl group confers polarity and stability, while the amine group enables hydrogen bonding and nucleophilic reactivity.
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related compounds provide insights into its structural confirmation:
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¹H NMR: Signals for aromatic protons appear between δ 7.2–8.3 ppm, while the methanesulfonyl group’s methyl protons resonate at δ 3.0–3.2 ppm .
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¹³C NMR: The sulfonyl carbon is observed at δ 44–46 ppm, and the aromatic carbons range from δ 120–140 ppm .
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HRMS: The (S)-enantiomer’s hydrochloride salt exhibits a molecular ion peak at m/z 235.73 [M+H]⁺ .
Synthesis and Optimization
Reaction Conditions
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Solvent: Ethanol or dichloromethane under anhydrous conditions .
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Temperature: Room temperature to 80°C, depending on the step .
Chemical Reactivity and Derivatives
Functional Group Transformations
The amine and sulfonyl groups enable diverse reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetylated derivative |
| Oxidation | H₂O₂, Fe catalyst | Sulfone derivatives |
| Reduction | LiAlH₄ | Desulfonylated amine |
For example, oxidation of the methanesulfonyl group is unlikely under mild conditions due to its stability, but strong oxidants may further modify the aromatic ring.
Stability and Degradation
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Thermal Stability: Decomposes above 200°C, with the sulfonyl group undergoing desulfurization.
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pH Sensitivity: Stable in neutral to acidic conditions but prone to hydrolysis in strong bases .
Comparative Analysis with Analogues
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